molecular formula C21H21NO2 B2445048 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one CAS No. 327060-98-0

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one

Cat. No.: B2445048
CAS No.: 327060-98-0
M. Wt: 319.404
InChI Key: SLLYNRORQJEDNW-UHFFFAOYSA-N
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Description

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a chemical compound that has garnered attention in scientific research due to its unique structural and chemical properties. This compound features a fluorenone core substituted with a 2,6-dimethylpiperidine-1-carbonyl group, making it a valuable subject for various chemical and biological studies.

Properties

IUPAC Name

4-(2,6-dimethylpiperidine-1-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-7-5-8-14(2)22(13)21(24)18-12-6-11-17-19(18)15-9-3-4-10-16(15)20(17)23/h3-4,6,9-14H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYNRORQJEDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves the following steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

    Introduction of the Piperidine Group: The 2,6-dimethylpiperidine-1-carbonyl group is introduced via a nucleophilic substitution reaction. This involves reacting fluorenone with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the fluorenone core or the piperidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activity
Research indicates that derivatives of 9-fluorenone, including those related to 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one, exhibit significant biological activities. Various Schiff base derivatives of 9-fluorenone have shown promise against microbial infections and certain cancers. For instance, studies have demonstrated that these compounds can inhibit the growth of bacterial strains such as Proteus mirabilis, with docking studies revealing high binding affinities to relevant enzymes .

Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The compound can be modified to enhance its bioactivity or to create analogs with improved pharmacological profiles. The presence of the piperidine moiety is particularly noteworthy as it may influence the compound's interaction with biological targets .

Biological Research

Binding Affinity Studies
Studies focusing on the interaction of this compound with various biological receptors are crucial for understanding its pharmacodynamics. Techniques such as molecular docking and in vitro assays are employed to assess how effectively this compound binds to target proteins or enzymes.

Potential Therapeutic Applications
The structural characteristics of this compound suggest its potential use in developing new therapeutic agents. Its ability to form complexes with metal ions has been explored for enhancing antitumor activity . The exploration of its derivatives in treating diseases such as cancer and infections highlights its significance in drug discovery.

Materials Science

Polymer Chemistry
The unique properties of this compound also make it a candidate for applications in materials science. Its structural features may allow it to be incorporated into polymer matrices or used as a building block for synthesizing novel materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride: Shares the piperidine-1-carbonyl group but differs in the core structure.

    4-(2,6-dimethylpiperidine-1-carbonyl)pyridine: Similar piperidine substitution but with a pyridine core instead of fluorenone.

Uniqueness

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is unique due to its combination of a fluorenone core and a 2,6-dimethylpiperidine-1-carbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

4-(2,6-Dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a synthetic compound that combines a fluorenone moiety with a piperidine carbonyl group. This compound has attracted interest in medicinal chemistry for its potential biological activities, which are still under investigation. This article summarizes the relevant research findings, case studies, and potential applications of this compound.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Fluorenone Moiety : Provides stability and reactivity.
  • Piperidine Ring : Substituted at the 2 and 6 positions with methyl groups, enhancing its chemical properties.

These features suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but initial studies indicate possible roles in enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their derivatives. For instance:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of fluorenone have shown significant activity against lung carcinoma (A549) and cervical carcinoma (HeLa) cells due to their ability to inhibit tubulin polymerization .
  • Antimicrobial Properties : Some fluorenone derivatives have demonstrated antimicrobial activity against various pathogens. A study on Schiff bases derived from fluorenone reported significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Compounds structurally related to this compound have been investigated for their potential to inhibit enzymes involved in cancer progression and inflammation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cells/OrganismsReference
Fluorenone Derivative AAnticancerA549, HeLa
Schiff Base BAntimicrobialE. coli, S. aureus
Piperidine Derivative CEnzyme InhibitionVarious Enzymes

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